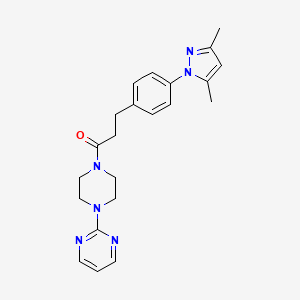

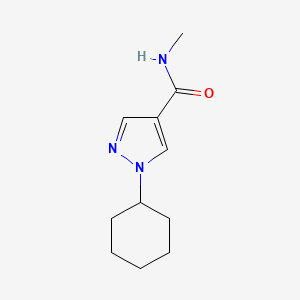

1-cyclohexyl-N-methylpyrazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

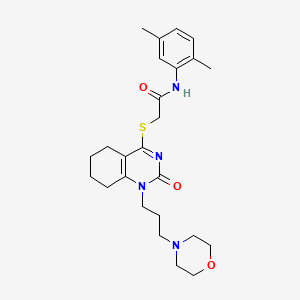

The synthesis of pyrazole-4-carboxamides involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A series of novel pyrazole-4-carboxamides were rationally designed, synthesized, and their structures were characterized by 1H NMR, 13C NMR and HRMS .Molecular Structure Analysis

The molecular structure of 1-cyclohexyl-N-methylpyrazole-4-carboxamide was confirmed by 1H NMR and HRMS analyses . The structure of similar pyrazole-4-carboxamides was also determined by X-ray diffraction .Chemical Reactions Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .Scientific Research Applications

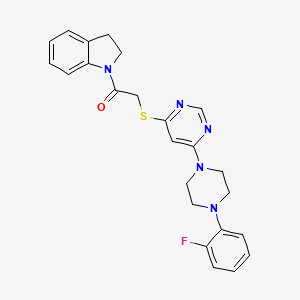

Heterocyclic Chemistry and Drug Discovery

Heterocyclization reactions involving derivatives of aminopyrazoles, including structures similar to 1-cyclohexyl-N-methylpyrazole-4-carboxamide, have shown significant promise in drug discovery. These reactions lead to the formation of various heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are of interest in medicinal chemistry due to their potential therapeutic properties. Such compounds are explored for their selective inhibitory effects on enzymes and their utility in cell proliferation assays, highlighting their potential as lead compounds in the development of new drugs (Rudenko et al., 2011).

Antimicrobial and Anticancer Agents

Research into derivatives of this compound has also yielded compounds with significant antimicrobial and anticancer activities. Novel series of pyrazolopyrimidines derivatives have been synthesized and evaluated for their efficacy against various cancer cell lines and microbial pathogens, demonstrating the chemical versatility and biological relevance of these compounds in addressing critical health issues (Rahmouni et al., 2016).

Corrosion Inhibition

In the field of materials science, bipyrazoles, which share a core structural motif with this compound, have been investigated for their corrosion inhibition properties. These studies are crucial for developing new materials that can withstand harsh chemical environments, potentially leading to advances in industrial processes and the longevity of metallic structures (Laarej et al., 2010).

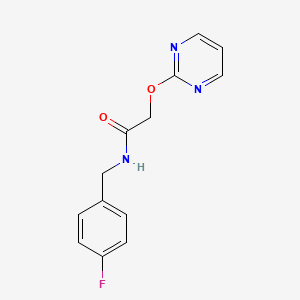

Mosquito Repellent Development

Explorations into carboxamide derivatives have also led to the development of novel mosquito repellents with potential superiority over DEET, a commonly used active ingredient in insect repellents. This research is particularly relevant for public health, offering new strategies for controlling mosquito-borne diseases (Katritzky et al., 2010).

Mechanism of Action

While specific studies on the mechanism of action of 1-cyclohexyl-N-methylpyrazole-4-carboxamide are not available, similar pyrazole-4-carboxamides have shown good inhibitory activity against certain fungi . The molecular docking results indicated that these compounds exhibited high affinity with certain proteins by H-bond and π – π stacking interactions, which may explain their activities .

Properties

IUPAC Name |

1-cyclohexyl-N-methylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-12-11(15)9-7-13-14(8-9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRPQZCYAWRSMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CN(N=C1)C2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-fluorobenzyl)thio]-2-[2-(1H-indol-3-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2810627.png)

![methyl 4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}-4-oxobutanoate](/img/structure/B2810628.png)

![4-(3-{2-[{[(2-methoxyphenyl)amino]carbonyl}(methyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2810630.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(m-tolyl)oxalamide](/img/structure/B2810634.png)

![1-(2-Methoxyethyl)-3-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)urea](/img/structure/B2810635.png)

![2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2810644.png)

![4-[methyl-(4-methylphenyl)sulfonylamino]-N-pyridin-4-ylbutanamide](/img/structure/B2810645.png)

![1-(2,3-Dimethylphenyl)-5-[(3-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2810646.png)